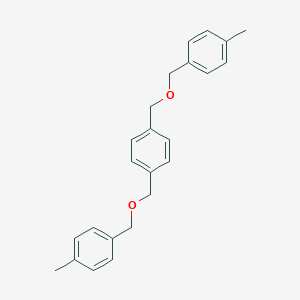![molecular formula C8H8N2S B138003 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione CAS No. 156136-85-5](/img/structure/B138003.png)
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione
Overview
Description
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the indole family Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione typically involves the reaction of 2-amino-3-methylpyridine with carbon disulfide under basic conditions, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of novel molecules with potential biological activities.
Biology: The compound has been studied for its potential anti-inflammatory and antimicrobial properties. It has shown promise in inhibiting the growth of certain bacterial strains and reducing inflammation in biological models.
Medicine: Research has indicated that derivatives of this compound may have potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in inflammatory and microbial processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can disrupt bacterial cell wall synthesis, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione can be compared with other similar compounds, such as:
1-Methylindole: While both compounds share a similar indole structure, 1-Methylindole lacks the thione group, which significantly alters its chemical reactivity and biological activity.
7-Azaindole: This compound is structurally similar but does not have the methyl group at the 1-position. The presence of the methyl group in this compound can influence its steric and electronic properties, making it unique.
2-Methyl-7-azaindole:
Properties
CAS No. |
156136-85-5 |
|---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1-methyl-3H-pyrrolo[2,3-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
PMIKSFDQARCBEP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
Canonical SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
Synonyms |
2H-Pyrrolo[2,3-b]pyridine-2-thione, 1,3-dihydro-1-methyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
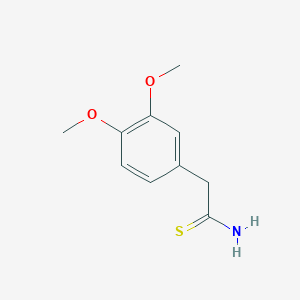
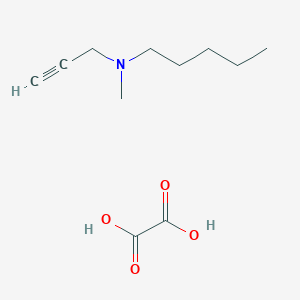
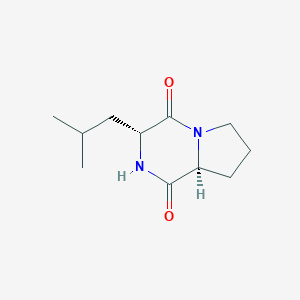
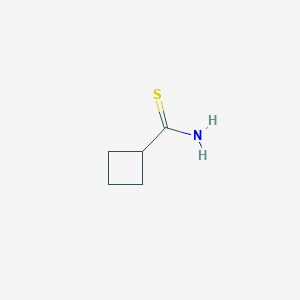
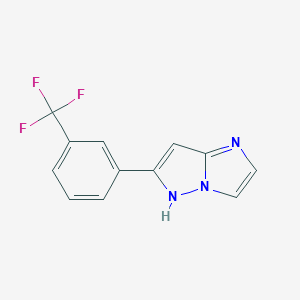
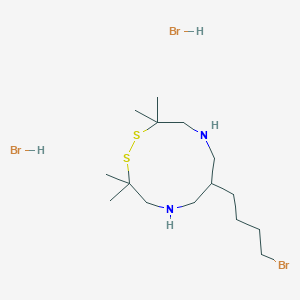
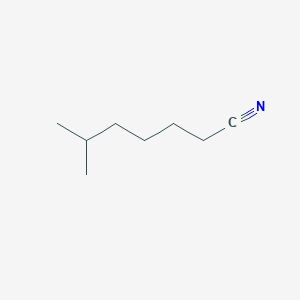
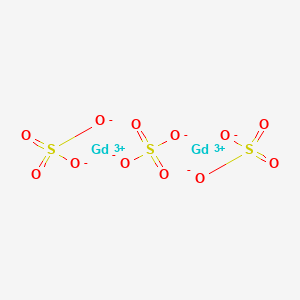
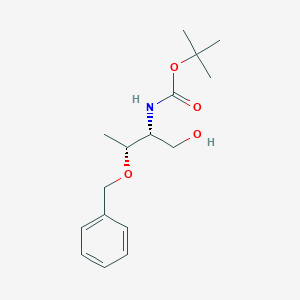
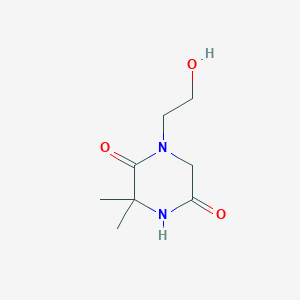
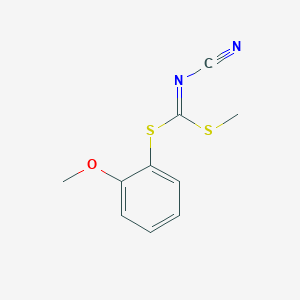
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

